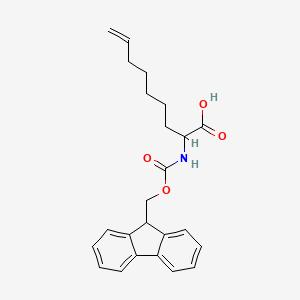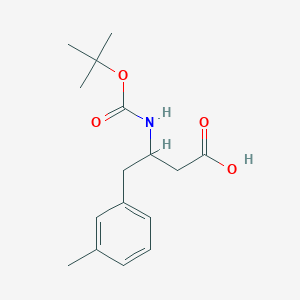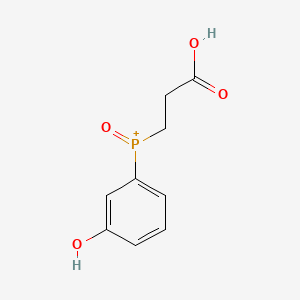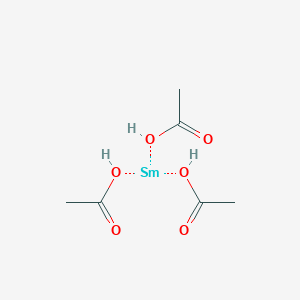![molecular formula C40H36F10IrN4P B13398648 [Ir(dFppy)2(dtbbpy)]PF6](/img/structure/B13398648.png)
[Ir(dFppy)2(dtbbpy)]PF6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Iridium(III) bis(2-(2,4-difluorophenyl)pyridinato-N,C2’) (4,4’-di-tert-butyl-2,2’-bipyridine)] hexafluorophosphate, commonly referred to as [Ir(dFppy)2(dtbbpy)]PF6, is a cyclometalated iridium(III) complex. This compound is known for its applications in photocatalysis and organic transformations due to its unique photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ir(dFppy)2(dtbbpy)]PF6 typically involves the reaction of an iridium dimer precursor with 2-(2,4-difluorophenyl)pyridine and 4,4’-di-tert-butyl-2,2’-bipyridine in the presence of a suitable base. The reaction is carried out in a solvent such as ethylene glycol at elevated temperatures (around 150°C) for several hours . The resulting product is then purified and converted to its hexafluorophosphate salt form using potassium hexafluorophosphate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[Ir(dFppy)2(dtbbpy)]PF6 undergoes various types of reactions, including:
Photoredox Catalysis: It acts as a photocatalyst in visible-light-mediated reactions, facilitating processes such as radical acylation and decarboxylative cross-coupling.
Oxidative Addition and Reductive Elimination: These reactions are common in transition metal complexes and are crucial for catalytic cycles.
Common Reagents and Conditions
Photoredox Reactions: Typically involve α-keto acids, aryl halides, and Michael acceptors under visible light irradiation.
Decarboxylative Reactions: Utilize carboxylic acids and oxalates as substrates.
Major Products
Ketone Derivatives: Formed through radical acylation reactions.
Aryl and Vinyl Compounds: Resulting from decarboxylative cross-coupling reactions.
Scientific Research Applications
[Ir(dFppy)2(dtbbpy)]PF6 has a wide range of applications in scientific research:
Biology and Medicine:
Industry: Employed in the development of light-emitting devices and sensors.
Mechanism of Action
The mechanism of action of [Ir(dFppy)2(dtbbpy)]PF6 involves its role as a photocatalyst. Upon absorption of visible light, the iridium complex undergoes excitation to a higher energy state. This excited state can then participate in electron transfer processes, generating reactive intermediates such as radicals. These intermediates facilitate various chemical transformations, including radical acylation and decarboxylative coupling .
Comparison with Similar Compounds
Similar Compounds
[Ir(dFCF3ppy)2(dtbbpy)]PF6: Similar structure but with trifluoromethyl groups, used in similar photocatalytic applications.
[Ir(dF(Me)ppy)2(dtbbpy)]PF6: Contains methyl groups, also used in photoredox catalysis.
Uniqueness
[Ir(dFppy)2(dtbbpy)]PF6 is unique due to its specific combination of ligands, which provide a balance of electronic and steric properties. This makes it particularly effective in facilitating a wide range of photoredox reactions under mild conditions .
Properties
Molecular Formula |
C40H36F10IrN4P |
|---|---|
Molecular Weight |
985.9 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C11H6F2N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-4,6-7H;;/q;3*-1;+3 |
InChI Key |
YTFMVASKFDAIDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13398567.png)
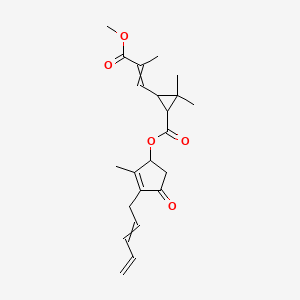

![3-[Dimethyl[3-[(R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamido]propyl]ammonio]propane-1-sulfonate](/img/structure/B13398582.png)
![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B13398586.png)
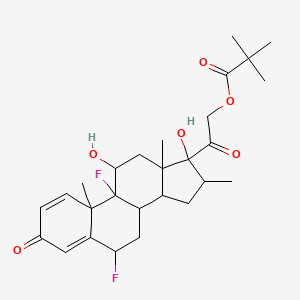

![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13398600.png)
![Ferrocene, [1-(dimethylamino)ethyl]-](/img/structure/B13398602.png)
